1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
The compound “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole, which is a class of heterocyclic organic compounds. These compounds are not found in nature but are synthesized by chemists due to their excellent properties and green synthetic routes . They have been found to exhibit significant cytotoxicity against cancer cell lines .
Synthesis Analysis
1,2,3-triazoles are synthesized using various methods. One common method involves the use of metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts . The specific synthesis process for “this compound” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized . The specific molecular structure of “this compound” is not provided in the available literature.Chemical Reactions Analysis
1,2,3-triazoles are known to exhibit various biological effects, including antibacterial activity . The specific chemical reactions involving “this compound” are not mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles can vary depending on their specific structure. For example, some 1,2,3-triazoles have been found to have a melting point of 70–72 °C . The specific physical and chemical properties of “this compound” are not provided in the available literature.Scientific Research Applications
Inhibitory Activities and Biological Effects
Compounds with structures similar to 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione have been explored for their potent inhibitory activities against specific enzymes and for their potential anti-protozoal and anti-cancer properties. For instance, derivatives of 1,2,3-triazoles were evaluated as inhibitors against caspase-3, showing competitive inhibitory mechanisms with significant potency (Yang Jiang & Trond Vidar Hansen, 2011). Additionally, novel dihydropyrrolo[3,4-d][1,2,3]triazoles exhibited anti-protozoal and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Y. Dürüst et al., 2012).
Synthesis and Chemical Properties
Research has also focused on the synthesis methods and chemical properties of related compounds. For example, the debenzylation of functionalized 1,2,3-triazoles using specific catalytic conditions has been studied to understand their reactivity and potential applications in synthetic chemistry (T. Farooq et al., 2012). Furthermore, the structural and electronic properties of ethyl 2-triazolyl-2-oxoacetate derivatives were investigated through synthesis, spectroscopic analysis, and computational methods, revealing insights into their potential electronic and nonlinear optical applications (Muhammad Naeem Ahmed et al., 2020).
Antimicrobial and Antileishmanial Activities
Several studies have synthesized and evaluated 1,2,3-triazole derivatives for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested bacterial and fungal strains (Rahul P. Jadhav et al., 2017). Additionally, phthalimide-1,2,3-triazole hybrid compounds were investigated for their tyrosinase inhibitory activity, with certain derivatives exhibiting significant inhibitory effects, suggesting their potential in addressing hyperpigmentation disorders (M. B. Tehrani et al., 2019).
Safety and Hazards
The safety and hazards associated with 1,2,3-triazoles can vary depending on their specific structure. Some 1,2,3-triazoles have been found to show no lethality, with an LD50 value of up to 1 g/kg . The specific safety and hazards of “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not provided in the available literature.
Future Directions
There is ongoing research into the potential uses of 1,2,3-triazoles, including their use as anticancer agents . The development of hybrid drugs, which combine two or more pharmacophores, is one promising area of research . The specific future directions for “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not mentioned in the available literature.
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with these biological targets .
Mode of Action
It’s known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazoles, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their superior pharmacological applications . Their structural characteristics allow them to accommodate a broad range of substituents around the core structures, which could potentially influence their ADME properties .
Result of Action
Triazoles and their derivatives are known to exhibit a range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of triazoles can be influenced by the presence of different substituents in their structure .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(2-Methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are largely attributed to its triazole core. Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors . This allows them to play a role in various biochemical reactions .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNKODKBLGZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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